3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-13-4-2-10(7-14(13)18)15(21)20-11-3-1-9-5-6-19-16(22)12(9)8-11/h1-4,7-8H,5-6H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKRKDLUWIWMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is employed to construct the tetrahydroisoquinoline core. Starting with N-(4-nitrophenethyl)-3,4-dichlorobenzamide , cyclization is achieved using phosphoryl chloride (POCl₃) under reflux:
$$
\text{N-(4-Nitrophenethyl)-3,4-dichlorobenzamide} \xrightarrow{\text{POCl}_3, \Delta} \text{7-Nitro-3,4-dihydroisoquinoline}
$$
This step forms the dihydroisoquinoline intermediate, with the nitro group positioned at C7 due to the para-substitution of the phenethylamine precursor.
Oxidation to 1-Oxo Derivative
The dihydroisoquinoline is oxidized to the 1-oxo derivative using potassium permanganate (KMnO₄) in acidic conditions:
$$
\text{7-Nitro-3,4-dihydroisoquinoline} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{7-Nitro-1-oxo-1,2,3,4-tetrahydroisoquinoline}
$$
Yields for this step typically range from 65–75%, with purity confirmed via LC-MS (e.g., m/z 235 [M+H]⁺).
Reduction of Nitro Group to Amine
The nitro group at C7 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) in ethanol:
$$
\text{7-Nitro-1-oxo-1,2,3,4-tetrahydroisoquinoline} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{7-Amino-1-oxo-1,2,3,4-tetrahydroisoquinoline}
$$
This step achieves near-quantitative conversion (>95%), with the product characterized by NMR (¹H: δ 6.89 ppm, aromatic protons; δ 4.12 ppm, NH₂).
Amidation with 3,4-Dichlorobenzoyl Chloride
The final step involves coupling the amine with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions:
$$
\text{7-Amino-1-oxo-1,2,3,4-tetrahydroisoquinoline} + \text{3,4-Dichlorobenzoyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{3,4-Dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide}
$$
Reaction Optimization
- Solvent System : Biphasic water/diethyl ether minimizes hydrolysis of the acyl chloride.
- Base : Aqueous NaOH (10%) neutralizes HCl generated during the reaction.
- Yield : 80–85%, with HPLC purity >98%.
Analytical Data and Characterization
Spectral Data
Purity and Impurity Profile
- HPLC : Retention time 4.6 min (C18 column, acetonitrile/water gradient).
- Major Impurity : <0.5% (unreacted 7-amino intermediate).
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative pathway involves reductive amination of 7-keto-1-oxo-tetrahydroisoquinoline with ammonium acetate, though this method yields <50% due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for the cyclization step (30 min vs. 12 h conventionally), but scalability remains a limitation.
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
- Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental toxicity.
- Solvent Recovery : Ethanol and acetonitrile are recycled via fractional distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction of the carbonyl group in the benzamide can yield the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,4-Dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is , with a molecular weight of 335.2 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives, including 3,4-Dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. Research indicates that modifications in the benzamide structure can lead to significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown moderate to high potency in inhibiting RET kinase activity, which is implicated in certain cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound I-8 | RET | 0.5 | A375 (melanoma) |
| 3,4-Dichloro-N-(1-oxo...) | RET | TBD | TBD |
Neuropharmacological Effects
The tetrahydroisoquinoline scaffold is associated with neuropharmacological effects. Compounds derived from this structure have been studied for their potential in treating neurodegenerative diseases and mood disorders. Specifically, they may interact with dopamine receptors and exhibit both agonistic and antagonistic properties .
Case Study: Dual-Target Receptor Activity
A study demonstrated that derivatives of tetrahydroisoquinoline can act as dual-target ligands for μ-opioid and dopamine D3 receptors. This dual action suggests potential for developing safer analgesics with reduced abuse liability .
Synthetic Routes and Modifications
The synthesis of 3,4-Dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves several steps that include the formation of the tetrahydroisoquinoline core followed by chlorination and amide formation. The synthetic route is critical for optimizing yield and purity.
Table 2: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | L-Tryptophan methyl ester + DIC | 85 |
| 2 | Chlorination | SOCl2 | 90 |
| 3 | Amidation | Benzoyl chloride + base | TBD |
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Bromine analogs () exhibit higher molecular weight and lipophilicity, which may increase membrane permeability but reduce metabolic stability. Electron-Donating Groups (Ethoxy, Methoxy): The ethoxy and methoxy substituents in analogs () improve hydrophilicity, which could enhance aqueous solubility but reduce CNS penetration.
N-Substituent Variations: The target compound’s tetrahydroisoquinolinone group provides a rigid, fused bicyclic structure, likely influencing steric interactions and hydrogen-bonding capacity. In contrast, regulated analogs like AH-7921 () feature flexible dimethylaminocyclohexylmethyl groups, which may facilitate μ-opioid receptor binding due to their tertiary amine and hydrophobic bulk.
Regulatory and Commercial Implications :
- Analogs such as AH-7921 are classified as controlled substances due to opioid activity, highlighting the pharmacological significance of N-substituent modifications. The commercial availability of brominated analogs () suggests research interest in halogenated benzamides, though specific applications remain unclear.
Biological Activity
3,4-Dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a dichlorobenzamide moiety linked to a tetrahydroisoquinoline derivative, which is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that 3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exhibits various biological activities:
- Antitumor Activity : The compound has shown potential in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated its effectiveness against human tumor cells by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : It has been noted for its neuroprotective properties, particularly in models of neurodegenerative diseases. This is attributed to its ability to inhibit oxidative stress and modulate neuroinflammatory pathways.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several studies suggest the following:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and neurodegeneration. For instance, it has been reported to interact with acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .
- Modulation of Signaling Pathways : It appears to influence various signaling pathways associated with cell survival and apoptosis. This modulation can lead to reduced viability of cancer cells and protection of neuronal cells from damage.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in tumor cells | |
| Neuroprotection | Reduces oxidative stress | |
| Enzyme Inhibition | Inhibits AChE | |
| Anti-inflammatory | Modulates inflammatory mediators |
Case Studies
Several case studies have highlighted the compound's potential:
- Antitumor Efficacy : A study evaluated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to caspase activation and increased levels of pro-apoptotic factors .
- Neuroprotection in Models of Alzheimer's Disease : In a rodent model exposed to amyloid-beta toxicity, treatment with this compound significantly improved cognitive function and reduced neuronal loss compared to untreated controls. Histological analysis revealed decreased markers of neuroinflammation .
Q & A
Basic Research Questions
Q. What are the key steps and analytical methods for synthesizing and confirming the structure of 3,4-dichloro-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?
- Synthesis : The compound is typically synthesized via amide coupling between 3,4-dichlorobenzoyl chloride and 7-amino-1-oxo-1,2,3,4-tetrahydroisoquinoline. Reaction conditions (temperature, solvent choice, and reaction time) must be optimized to minimize by-products. For example, dichloromethane and triethylamine are common solvents and bases, respectively, to facilitate coupling reactions .
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying the molecular structure. X-ray crystallography using SHELX software can resolve stereochemical ambiguities and confirm bond geometries .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
- Methodology : Solubility is tested in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., chloroform) via gravimetric analysis. Stability under varying pH (1–12) and temperatures (4°C–40°C) is evaluated using HPLC to monitor degradation products over time. For instance, analogues like tert-butyl carbamates show stability in methanol at 4°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Reconciliation : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:
- Replicating experiments under standardized protocols (e.g., fixed incubation times and serum-free media).
- Cross-validating results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays).
- Analyzing structural analogues (e.g., 3-chloro-N-(2-oxo-tetrahydroquinolin-6-yl)benzamide) to identify activity trends .
Q. What computational and experimental strategies optimize the compound’s pharmacokinetic (PK) properties?
- PK Optimization :
- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict logP, solubility, and membrane permeability. Substituent modifications (e.g., replacing chloro with methoxy groups) can improve bioavailability .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. For example, tetrahydroisoquinoline derivatives often undergo CYP3A4-mediated oxidation, which can be mitigated by introducing steric hindrance .
Q. How can crystallographic data refine the compound’s binding mode to biological targets?
- Crystallography Workflow :
- Co-crystallize the compound with its target protein (e.g., kinase or receptor) and collect diffraction data using synchrotron radiation.
- Refine the structure with SHELXL, focusing on hydrogen bonding (e.g., benzamide carbonyl interactions) and halogen bonding (3,4-dichloro groups) to active-site residues .
Methodological Challenges and Solutions
Q. What experimental designs address low yield in amide coupling reactions during synthesis?
- Design of Experiments (DOE) :
- Vary coupling agents (e.g., HATU vs. EDCI) and bases (e.g., DIPEA vs. triethylamine) in a factorial design.
- Monitor yields via HPLC and optimize parameters (e.g., 0°C reaction temperature reduces racemization in tetrahydroisoquinoline intermediates) .
Q. How do researchers differentiate between on-target and off-target effects in cellular assays?
- Approach :
- Use CRISPR knockouts or siRNA silencing of the putative target protein.
- Compare dose-response curves in wild-type vs. knockout cells. For example, benzamide derivatives like AH-7921 show µ-opioid receptor specificity via receptor-binding assays .
Regulatory and Safety Considerations
Q. What safety protocols are essential for handling this compound given structural similarities to controlled substances?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
